N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine
CAS No.: 34259-87-5
Cat. No.: VC8107128
Molecular Formula: C11H14N2O3S
Molecular Weight: 254.31 g/mol
* For research use only. Not for human or veterinary use.
![N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine - 34259-87-5](/images/structure/VC8107128.png)
Specification
CAS No. | 34259-87-5 |
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Molecular Formula | C11H14N2O3S |
Molecular Weight | 254.31 g/mol |
IUPAC Name | N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine |
Standard InChI | InChI=1S/C11H14N2O3S/c14-12-10-6-8-13(9-7-10)17(15,16)11-4-2-1-3-5-11/h1-5,14H,6-9H2 |
Standard InChI Key | SPLYXGQEEGYFRY-UHFFFAOYSA-N |
SMILES | C1CN(CCC1=NO)S(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES | C1CN(CCC1=NO)S(=O)(=O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Synonyms
The compound is systematically named N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine under IUPAC guidelines . Alternative designations include 1-(phenylsulfonyl)tetrahydro-4(1H)-pyridinone oxime and MLS000755284 . Its CAS Registry Number (34259-87-5) and DSSTox Substance ID (DTXSID901280105) provide standardized identifiers for regulatory and research purposes .
Molecular Structure
The molecule comprises a piperidine ring substituted at the 1-position with a benzenesulfonyl group and at the 4-position with a hydroxylamine moiety (Fig. 1). The benzenesulfonyl group introduces electron-withdrawing characteristics, while the hydroxylamine group offers potential for hydrogen bonding and redox activity .
Table 1: Key Structural Descriptors
Synthesis and Synthetic Routes
While no explicit synthesis protocols for N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine are documented in the reviewed literature, its structure suggests feasible pathways:
Proposed Mechanism
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Piperidine Functionalization: Sulfonylation of piperidine at the 1-position using benzenesulfonyl chloride under basic conditions.
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Oxime Formation: Reaction of the resulting 1-benzenesulfonylpiperidin-4-one with hydroxylamine to yield the oxime derivative .
Green Chemistry Considerations
Ultrasonic-assisted synthesis, as demonstrated for analogous piperidine-based heterocycles , could enhance reaction efficiency and reduce waste. This method leverages cavitation effects to accelerate nucleophilic substitutions and cyclization steps.
Physicochemical and Computational Properties
Stability and Reactivity
The compound’s topological polar surface area (78.4 Ų) and moderate lipophilicity (XLogP3-AA = 0.8) suggest balanced solubility and membrane permeability . The hydroxylamine group may confer susceptibility to oxidation, necessitating inert storage conditions.
Table 2: Computed Physicochemical Properties
Property | Value | Method (Source) |
---|---|---|
Exact mass | 254.072513 Da | PubChem |
Heavy atom count | 17 | PubChem |
Complexity | 370 | PubChem |
Covalently bonded units | 1 | PubChem |
Druglikeness and ADMET Predictions
Research Gaps and Future Directions
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Synthetic Optimization: Development of scalable, green synthesis routes.
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Biological Screening: Cytotoxicity assays against common cancer cell lines.
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Mechanistic Studies: Target identification via proteomics or CRISPR screening.
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Formulation Development: Stability studies under physiological conditions.
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